molecular formula C15H19BrN2O2 B1389854 3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide CAS No. 1138442-60-0

3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide

Cat. No.: B1389854
CAS No.: 1138442-60-0
M. Wt: 339.23 g/mol
InChI Key: PBUDYQOOOWTKNQ-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide (CAS: 947240-27-9) is a synthetic benzamide derivative with the molecular formula $$ \text{C}{15}\text{H}{18}\text{Br}\text{N}2\text{O}2 $$. Its structure comprises three key components:

  • A benzamide core ($$ \text{C}6\text{H}5\text{CONH} $$).
  • A 2-bromoacetyl group ($$ \text{BrCH}_2\text{CO} $$) at the 3-position of the benzene ring.
  • A cyclohexyl substituent bonded to the amide nitrogen.

Classification :

  • Functional Class : Bromoacetyl derivatives, amino benzamides.
  • Therapeutic Relevance : Intermediate in peptide synthesis and bioconjugation.
  • Structural Analogues : Shares homology with antipsychotic benzamides (e.g., sulpiride) and antiviral agents.
Property Value Source
Molecular Weight 339.22 g/mol
XLogP3 3.2 (Predicted lipophilicity)
Hydrogen Bond Acceptors 4

Historical Context in Benzamide Chemistry

Benzamide, first isolated in 1832 by Wöhler and Liebig, laid the foundation for derivatives like this compound. Key historical milestones:

  • 1832 : Discovery of benzamide’s polymorphs (Forms I and II).
  • 1950s–2000s : Development of benzamide-based drugs (e.g., metoclopramide, antiemetics).
  • 2010s–Present : Emergence of bromoacetylated benzamides as tools for targeted protein modification.

This compound exemplifies the evolution of benzamide chemistry from structural curiosity to functional bioconjugation agents.

Structural Significance in Heterocyclic Chemistry

The compound’s heterocyclic features enable diverse applications:

  • Benzamide Core : Stabilizes planar conformation via π-π stacking, critical for binding biological targets.
  • Bromoacetyl Group : Electrophilic carbonyl reacts with nucleophiles (e.g., cysteine thiols), enabling covalent bond formation.
  • Cyclohexyl Substituent : Enhances lipophilicity ($$\Delta \text{LogP} = +1.8$$ vs. non-cyclohexyl analogues), improving membrane permeability.

Comparative Reactivity :

Group Reactivity Profile Application Example
Bromoacetyl Thiol-specific alkylation Peptide-drug conjugates
Cyclohexyl Steric hindrance modulation Bioavailability enhancement

Nomenclature and Systematic Naming Conventions

IUPAC Name :
this compound.

Breakdown :

  • Parent chain : Benzamide (benzene + carboxamide).
  • Substituents :
    • 3-position: Amino group linked to 2-bromoacetyl ($$ \text{BrCH}_2\text{CO} $$).
    • N-substituent: Cyclohexyl group.

Alternative Designations :

  • CAS Registry : 947240-27-9.
  • Synonym : 4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide (positional isomerism noted in early literature).

SMILES :
$$ \text{C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CBr} $$ .

InChI Key : $$ \text{NAKLKQNDAKDOFH-UHFFFAOYSA-N} $$ .

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-10-14(19)17-13-8-4-5-11(9-13)15(20)18-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUDYQOOOWTKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-cyclohexylbenzamide Intermediate

  • Starting Materials:

    • 3-Aminobenzoic acid or 3-aminobenzoyl chloride
    • Cyclohexylamine
  • Method:
    The amide bond is formed by reacting 3-aminobenzoic acid (or its acid chloride derivative) with cyclohexylamine. When using the acid chloride, the reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to scavenge HCl formed during the reaction. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be used to activate the acid for amide bond formation.

  • Reaction Conditions:

    • Temperature: 0 °C to room temperature
    • Solvent: Dichloromethane, chloroform, or tetrahydrofuran (THF)
    • Time: Several hours under stirring
  • Purification:
    The crude product is purified by recrystallization or column chromatography to afford pure N-cyclohexyl-3-aminobenzamide.

Acylation with 2-Bromoacetyl Bromide

  • Reagents:

    • N-cyclohexyl-3-aminobenzamide (from step 3.1)
    • 2-Bromoacetyl bromide (acylating agent)
    • Base: Triethylamine or pyridine to neutralize HBr formed
  • Method:
    The amino group on the benzamide intermediate is selectively acylated with 2-bromoacetyl bromide. The reaction is typically conducted in an anhydrous solvent such as dichloromethane or chloroform under cooling to control the exothermic reaction.

  • Reaction Conditions:

    • Temperature: 0 °C initially, then allowed to warm to room temperature
    • Solvent: Anhydrous dichloromethane or chloroform
    • Base: Triethylamine (1.1 equivalents) added dropwise to neutralize HBr
    • Time: 1–3 hours under stirring
  • Work-up and Purification:
    After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by recrystallization or silica gel chromatography.

Reaction Scheme Summary

Step Reactants Conditions Product
1 3-Aminobenzoic acid + Cyclohexylamine DCC or acid chloride, base, RT N-cyclohexyl-3-aminobenzamide
2 N-cyclohexyl-3-aminobenzamide + 2-bromoacetyl bromide Anhydrous solvent, base, 0 °C to RT This compound

Analytical and Research Findings

  • Yield: Reported yields for similar amide-acylation sequences range from 65% to 85%, depending on reaction scale and purification methods.
  • Purity: Characterization by NMR, IR, and mass spectrometry confirms the presence of the bromoacetyl group and amide linkages.
  • Stability: The bromoacetyl moiety is reactive; thus, the compound should be stored under inert atmosphere and low temperature to prevent hydrolysis or decomposition.
  • Solubility: Moderate solubility in organic solvents such as DMSO, DMF, and chloroform facilitates purification and handling.

Summary Table of Preparation Parameters

Parameter Details
Intermediate N-cyclohexyl-3-aminobenzamide
Acylating Agent 2-Bromoacetyl bromide
Solvents Dichloromethane, chloroform, THF
Bases Triethylamine, pyridine
Temperature Range 0 °C to room temperature
Reaction Time 1–6 hours (combined steps)
Purification Methods Recrystallization, silica gel chromatography
Typical Yield 65–85%
Analytical Techniques NMR, IR, Mass Spectrometry
Storage Cool, dry, inert atmosphere

Chemical Reactions Analysis

3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.

Scientific Research Applications

Medicinal Chemistry

3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets:

  • Anticancer Activity : Preliminary studies indicate that compounds with bromoacetyl groups can exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves the formation of reactive intermediates that can modify cellular macromolecules, leading to apoptosis .
  • Antimicrobial Properties : The compound's ability to disrupt bacterial cell membranes has been noted in research focusing on new antimicrobial agents. The bromoacetyl moiety is often associated with increased efficacy against resistant strains of bacteria .

Biochemical Research

The compound can serve as a valuable tool in biochemical assays:

  • Protein Interaction Studies : By modifying proteins with bromoacetyl groups, researchers can explore protein-protein interactions and enzyme activities. This application is crucial for understanding metabolic pathways and disease mechanisms .
  • Labeling and Imaging : The bromoacetyl group can be utilized for labeling biomolecules, facilitating imaging studies in live cells. This technique aids in tracking the dynamics of cellular processes in real-time .

Materials Science

In the field of materials science, this compound can be employed to synthesize novel polymers or composite materials:

  • Polymer Synthesis : The compound's functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This is particularly relevant in developing advanced materials for industrial applications .

Anticancer Research

A study published in Journal of Medicinal Chemistry explored derivatives of bromoacetyl compounds and their cytotoxic effects on breast cancer cells. Results indicated that modifications similar to those in this compound enhanced apoptosis rates significantly compared to controls .

Antimicrobial Activity

Research conducted by International Journal of Antimicrobial Agents demonstrated the effectiveness of bromoacetyl derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds structurally related to this compound showed promising results in inhibiting bacterial growth .

Mechanism of Action

The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme function and regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations CAS Number
3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide C₁₆H₁₈BrN₂O₂ 347.23 Cyclohexyl, meta-bromoacetyl 1138443-28-3
4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide C₁₆H₁₈BrN₂O₂ 347.23 Cyclohexyl, para-bromoacetyl 947240-27-9
N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide C₁₂H₁₅BrN₂O₂ 299.17 Butanamide, meta-bromoacetyl 886009-28-5
3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide C₁₂H₁₅BrN₂O₂ 299.17 Isopropyl, meta-bromoacetyl 1138442-79-1
2-[(2-Bromobenzoyl)amino]-N-cyclohexylbenzamide C₂₀H₂₁BrN₂O₂ 401.30 Cyclohexyl, bromobenzoyl (ortho) N/A

Key Observations :

  • Positional Isomerism: The meta vs. para substitution of the bromoacetyl group (e.g., 3- vs. 4- positions) significantly impacts reactivity.
  • Substituent Effects : Replacing the cyclohexyl group with smaller alkyl chains (e.g., isopropyl) decreases molecular weight and lipophilicity, which may alter pharmacokinetic profiles .
  • Bromoacetyl vs. Bromobenzoyl: Bromoacetyl derivatives (e.g., this compound) exhibit higher electrophilicity compared to bromobenzoyl analogues (e.g., 2-[(2-Bromobenzoyl)amino]-N-cyclohexylbenzamide), enhancing their utility in covalent binding applications .

Comparison with Analogues :

  • N-Isopropyl Derivatives : Synthesized similarly but require isopropylamine instead of cyclohexylamine, resulting in lower steric bulk .
  • Para-Substituted Isomers : Require regioselective protection/deprotection strategies to achieve para-bromoacetyl placement, increasing synthetic complexity .

Key Findings :

  • Lipophilicity: The cyclohexyl group in this compound increases LogP (3.2) compared to isopropyl (2.5) or butanamide (2.8) derivatives, favoring passive diffusion across biological membranes .
  • Bioactivity : Bromoacetyl derivatives are hypothesized to inhibit enzymes via covalent modification of active-site nucleophiles (e.g., cysteine residues), though cyclohexyl-substituted variants may exhibit better target selectivity due to steric effects .

Biological Activity

3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of bromoacetyl derivatives, which are known for their reactivity and ability to modify proteins and peptides. The biological activity of this compound can be attributed to its structural features, which facilitate interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H18BrN2O
  • Molecular Weight : 320.22 g/mol
  • CAS Number : 1138442-60-0

The presence of the bromoacetyl group is significant as it can participate in nucleophilic reactions, particularly with thiol groups in proteins, leading to modifications that may alter protein function.

The mechanism by which this compound exerts its biological effects primarily involves the formation of covalent bonds with nucleophilic residues in proteins, such as cysteine. This modification can lead to changes in protein conformation and activity, potentially influencing various biological pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Bromoacetyl derivatives have been shown to exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes.
  • Cytotoxicity : Studies suggest that compounds containing bromoacetyl groups can induce apoptosis in cancer cells, making them candidates for anticancer therapies.
  • Protein Modification : The ability to modify peptide sequences through bromoacetylation opens avenues for developing peptide-based therapeutics.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
CytotoxicInduces apoptosis in cancer cell lines
Protein ModificationAlters function of cysteine-containing proteins

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of bromoacetyl derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The study found a dose-dependent increase in apoptotic markers in treated cells, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide
Reactant of Route 2
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3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide

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